molecular formula C₁₄H₁₅N₃ B1145916 Methyl Varenicline CAS No. 1333145-89-3

Methyl Varenicline

Cat. No. B1145916
CAS RN: 1333145-89-3
M. Wt: 225.29
InChI Key:
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Description

Methyl Varenicline, also known as 2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino [4,5-g]quinoxaline , is a derivative of Varenicline . Varenicline is a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .


Molecular Structure Analysis

The molecular formula of Methyl Varenicline is C14H15N3 and its molecular weight is 225.289 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .


Chemical Reactions Analysis

Varenicline’s metabolism is limited (<10%). Most of the active compound is excreted by the kidneys (81%). A minor amount of varenicline is glucuronidated, oxidated, N-formylated, as well as conjugated to form a hexose .

Scientific Research Applications

Treatment of Alcohol Dependence

Methyl Varenicline has been used in the treatment of alcohol dependence . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Methyl Varenicline significantly reduced alcohol-related outcomes compared with placebo . This includes improvements in the percentage of abstinent days, drinks per day, drinks per drinking day, and craving .

Treatment of Nicotine Addiction

Methyl Varenicline is a partial nicotinic acetylcholine receptor agonist, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It is the most efficacious monotherapy for increasing smoking abstinence rates, with proven superiority over sustained-release bupropion, nicotine replacement therapy, and placebo .

Modulation of Dopaminergic Function

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at α4β2* neuronal nicotinic acetylcholine receptors .

Treatment of Withdrawal and Dependency

Methyl Varenicline has been used as an agent for the treatment of withdrawal and dependency . It exhibits a receptor-dependent mode of action, acting as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors .

Safety and Side Effects

Repeated reports of neuropsychiatric and cardiovascular safety concerns against Methyl Varenicline have not been confirmed by meta-analytic findings . Serious side effects were not observed in the Methyl Varenicline or placebo groups .

Pharmacodynamics and Mechanism of Action

Methyl Varenicline is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .

Mechanism of Action

Target of Action

Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Methyl Varenicline competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .

Pharmacokinetics

Methyl Varenicline exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .

Result of Action

Methyl Varenicline significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, Methyl Varenicline significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .

Action Environment

The action of Methyl Varenicline can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of Methyl Varenicline can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .

Safety and Hazards

Varenicline has been associated with seizures and some patients who drink while taking the drug may become aggressive or black out . The FDA continues to believe that the drug’s benefits outweigh the risks and the current warnings in the Chantix drug label are appropriate . The risk of serious neuropsychiatric events with Chantix is currently highlighted in the Boxed Warning and Warnings and Precautions section of the physician label and in the patient Medication Guide .

Future Directions

Most people take varenicline for 12 weeks . Your healthcare provider might prescribe it for longer, if needed . The health benefits of stopping smoking outweigh the cancer risk from the nitrosamine impurity in varenicline .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Methyl Varenicline involves the conversion of 6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A) to Methyl Varenicline (compound B) through a series of chemical reactions.", "Starting Materials": [ "6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A)", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Compound A is reacted with methylamine in methanol to form N-methyl-6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound C).", "Step 2: Compound C is treated with sodium cyanoborohydride in methanol to reduce the imine group and form N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound D).", "Step 3: Compound D is reacted with hydrochloric acid to form the hydrochloride salt of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound E).", "Step 4: Compound E is treated with sodium hydroxide in water to form the free base of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound F).", "Step 5: Compound F is reacted with methyl iodide in ethyl acetate to form the methylated product, Methyl Varenicline (compound B)." ] }

CAS RN

1333145-89-3

Product Name

Methyl Varenicline

Molecular Formula

C₁₄H₁₅N₃

Molecular Weight

225.29

synonyms

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 

Origin of Product

United States

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